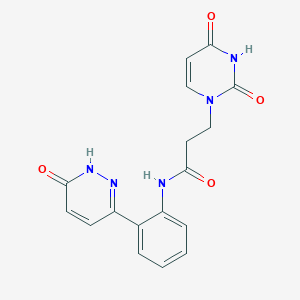

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H15N5O4 and its molecular weight is 353.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multistep process beginning with the preparation of the individual ring systems, followed by a coupling reaction to form the final compound. Specific reagents such as phosphorus oxychloride, hydrazine hydrate, and acetic anhydride are commonly employed under controlled conditions of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: : In an industrial setting, scale-up processes involve optimization of reaction conditions such as solvent choice, reaction time, and temperature to maximize yield and purity. Use of continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions including oxidation, reduction, and substitution. For example, the carbonyl groups in the structure are prone to nucleophilic attack, making the compound reactive in substitution reactions.

Common Reagents and Conditions: : Oxidation reactions might use oxidizing agents like potassium permanganate or chromium trioxide, while reductions might utilize hydrogen gas with a palladium catalyst.

Major Products: : Depending on the reaction conditions, products can vary from modified ring structures to complete cleavage of the side chains, resulting in simpler fragments.

Scientific Research Applications

Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: : Its ability to interact with nucleic acids makes it valuable in DNA research.

Industry: : It might be employed in the development of new materials with specific functional properties.

Mechanism of Action: : The compound's mechanism of action generally involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The pyrimidine and pyridazine rings play a critical role in the binding affinity and specificity, often interacting through hydrogen bonds and Van der Waals forces.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include other substituted pyrimidines and pyridazines such as 5-fluorouracil and allopurinol.

Uniqueness: : What sets this compound apart is its combined structural motifs, which may offer a unique mode of action and potentially improved efficacy in biological systems. The dual ring system can provide multiple interaction sites, enhancing its binding properties and functional versatility.

Properties

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c23-14(7-9-22-10-8-15(24)19-17(22)26)18-12-4-2-1-3-11(12)13-5-6-16(25)21-20-13/h1-6,8,10H,7,9H2,(H,18,23)(H,21,25)(H,19,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJIOCBBSYADNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CCN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.